Chlorhydrate de N-éthylpentylone

Vue d'ensemble

Description

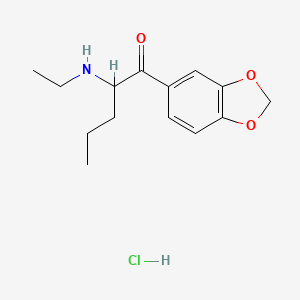

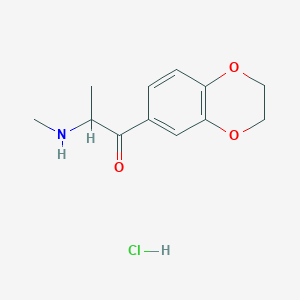

N-éthyl Pentylone (chlorhydrate) est une cathinone synthétique et une drogue stimulante. Elle est connue chimiquement sous le nom de chlorhydrate de 1-(1,3-benzodioxol-5-yl)-2-(éthylamino)pentan-1-one. Ce composé appartient à la classe des phénéthylamines et est structurellement similaire à d'autres cathinones substituées. N-éthyl Pentylone (chlorhydrate) a été signalée comme une nouvelle drogue de synthèse dans plusieurs pays et est réglementée comme une substance de l'annexe I aux États-Unis .

Applications De Recherche Scientifique

N-ethyl Pentylone (hydrochloride) is primarily used in scientific research and forensic applications. It serves as an analytical reference material for the identification and quantification of synthetic cathinones in biological samples. Researchers study its pharmacological effects, toxicology, and potential for abuse to better understand its impact on human health and to develop detection methods for forensic investigations .

Mécanisme D'action

N-Ethylpentylone hydrochloride, also known as S3G8XZW25I or 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride, is a substituted cathinone and stimulant drug .

Target of Action

The primary targets of N-Ethylpentylone are the dopamine transporter (DAT) , norepinephrine transporter (NET) , and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

N-Ethylpentylone acts primarily as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to these transporters, inhibiting the reuptake of dopamine and norepinephrine, and increasing their concentrations in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron.

Biochemical Pathways

The inhibition of neurotransmitter reuptake by N-Ethylpentylone affects several biochemical pathways. By increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, it enhances the stimulation of post-synaptic neurons. This can lead to increased locomotor activity, anxiolytic effects, and potentially aggressive behavior .

Result of Action

The increased stimulation of post-synaptic neurons by N-Ethylpentylone can lead to a range of effects. Acute administration of N-Ethylpentylone has been reported to induce an increase in locomotor activity, anxiolytic effects, and potentially aggressive behavior . Repeated exposure can lead to hyperthermia, anorexia, and rewarding effects . Withdrawal after repeated administration can result in depression-like symptoms, hyperlocomotion, and a decrease in social exploration .

Action Environment

The action of N-Ethylpentylone can be influenced by various environmental factors. For instance, the presence of other substances can affect its pharmacokinetics and pharmacodynamics. Additionally, individual factors such as age, health status, and genetic factors can influence the drug’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

N-Ethylpentylone hydrochloride primarily acts as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to transporters with IC 50 values of 37 nM (dopamine transporter), 105 nM (norepinephrine transporter), and 383 nM (serotonin transporter) . The methylenedioxy ring-substitution provides a higher potency at inhibiting serotonin reuptake than its analogue N-ethylpentedrone .

Cellular Effects

N-Ethylpentylone hydrochloride inhibits the uptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine, increasing the concentrations of these monoamines in the synaptic cleft . This leads to an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .

Molecular Mechanism

The molecular mechanism of N-Ethylpentylone hydrochloride involves binding to transporters, inhibiting the reuptake of monoamine neurotransmitters . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to the observed stimulant effects .

Temporal Effects in Laboratory Settings

In laboratory studies, repeated exposure to N-Ethylpentylone hydrochloride induced hyperthermia, anorexia, and rewarding effects . During withdrawal after repeated administration, depression-like symptoms, hyperlocomotion, and a decrease of social exploration were observed .

Dosage Effects in Animal Models

In animal models, the effects of N-Ethylpentylone hydrochloride vary with different dosages . Acute intraperitoneal administration induced an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .

Metabolic Pathways

The metabolic pathways of N-Ethylpentylone hydrochloride involve the reduction of the beta-ketone to an alcohol, resulting in the most prominent metabolite found in authentic specimens . This unique metabolite is an appropriate biomarker to determine N-Ethylpentylone hydrochloride ingestion .

Transport and Distribution

N-Ethylpentylone hydrochloride shows good affinity and efficiency to substitute ethidium bromide from the ethidium bromide-DNA complex via intercalation mode . This suggests that N-Ethylpentylone hydrochloride could be efficiently transported and distributed through the blood and cells .

Subcellular Localization

Given its interactions with monoamine transporters, it is likely to be localized in the synaptic cleft where these transporters are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-éthyl Pentylone (chlorhydrate) implique généralement la réaction du 1,3-benzodioxole avec la 2-bromopentanone, suivie de l'introduction d'un groupe éthylamino. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs comme le carbonate de sodium ou de potassium. Le produit final est ensuite converti en sa forme de sel chlorhydrate par l'ajout d'acide chlorhydrique .

Méthodes de production industrielle

l'approche générale impliquerait d'accroître la production à l'échelle industrielle du processus de synthèse en laboratoire, en garantissant une manipulation et des mesures de sécurité adéquates pour se conformer aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

N-éthyl Pentylone (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.

Substitution : Le groupe éthylamino peut être substitué par d'autres amines ou groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium ou le trioxyde de chrome, des réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner une variété de dérivés d'amines .

Applications de la recherche scientifique

N-éthyl Pentylone (chlorhydrate) est principalement utilisé dans la recherche scientifique et les applications médico-légales. Elle sert de matériau de référence analytique pour l'identification et la quantification des cathinones synthétiques dans les échantillons biologiques. Les chercheurs étudient ses effets pharmacologiques, sa toxicologie et son potentiel d'abus pour mieux comprendre son impact sur la santé humaine et pour développer des méthodes de détection pour les enquêtes médico-légales .

Mécanisme d'action

N-éthyl Pentylone (chlorhydrate) exerce ses effets en inhibant la recapture des neurotransmetteurs monoamines, notamment la dopamine, la sérotonine et la noradrénaline. Cette inhibition augmente les concentrations de ces neurotransmetteurs dans la fente synaptique, ce qui conduit à une stimulation accrue du système nerveux central. Le composé se lie aux transporteurs avec des affinités variables, contribuant à ses propriétés stimulantes .

Comparaison Avec Des Composés Similaires

Composés similaires

N-éthyl Pentylone (chlorhydrate) est structurellement et pharmacologiquement similaire à d'autres cathinones substituées, telles que :

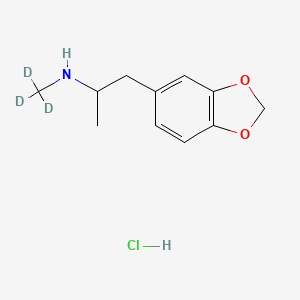

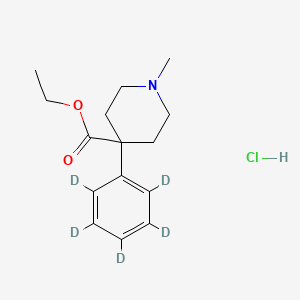

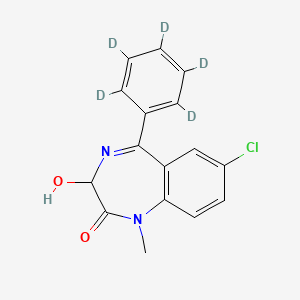

- Pentylone

- Eutylone

- Méthylone

- Butylone

- N,N-diméthylpentylone

Unicité

Ce qui distingue N-éthyl Pentylone (chlorhydrate) de ses analogues, c'est son motif de substitution spécifique et la présence du groupe éthylamino. Cette variation structurale influence sa puissance, sa pharmacocinétique et ses effets globaux sur le système nerveux central. De plus, sa puissance plus élevée pour inhiber la recapture de la sérotonine par rapport à certains analogues la rend unique dans sa classe .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGINCOKQDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336464 | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-02-9 | |

| Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)